molecular formula C17H26ClN5O2 B011650 Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy- CAS No. 111049-28-6

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-

Cat. No. B011650
M. Wt: 367.9 g/mol
InChI Key: LFIDDKDILRHDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy- is a chemical compound that has gained attention in scientific research due to its potential use in the field of medicine. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy- is not fully understood. It is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the levels of certain neurotransmitters in the brain, which could be beneficial in the treatment of neurodegenerative disorders.

Biochemical And Physiological Effects

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy- has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, and may also have an effect on the levels of certain neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy- has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-cancer properties, which makes it a promising compound for further research in the field of oncology. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions for research on Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-. One direction is to continue studying its potential use in the treatment of cancer and neurodegenerative disorders. Another direction is to further investigate its mechanism of action and identify specific pathways that it targets. Additionally, research could be done to develop more efficient synthesis methods for this compound, which could make it more accessible for further research.

Synthesis Methods

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy- can be synthesized through a multi-step process. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This is then reacted with 2-(diethylamino)ethylamine and 4,5-dihydro-1H-imidazole to form the final product.

Scientific Research Applications

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy- has been studied for its potential use in the field of medicine. It has been found to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

111049-28-6

Product Name

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-methoxy-

Molecular Formula

C17H26ClN5O2

Molecular Weight

367.9 g/mol

IUPAC Name

5-chloro-N-[2-(diethylamino)ethyl]-4-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methoxybenzamide

InChI

InChI=1S/C17H26ClN5O2/c1-4-23(5-2)9-8-19-16(24)12-10-13(18)14(11-15(12)25-3)22-17-20-6-7-21-17/h10-11H,4-9H2,1-3H3,(H,19,24)(H2,20,21,22)

InChI Key

LFIDDKDILRHDBO-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2=NCCN2)Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2=NCCN2)Cl

Other CAS RN

111049-28-6

synonyms

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imida zol-2-yl)amino)-2-methoxy-

Origin of Product

United States

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